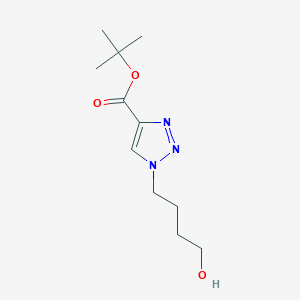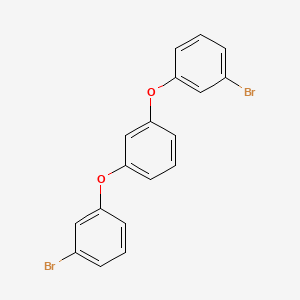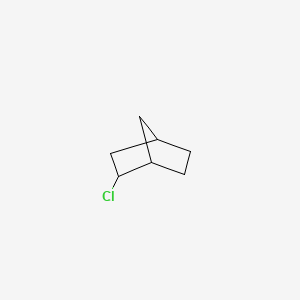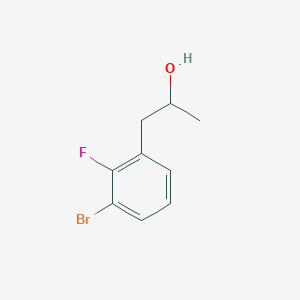
5-Cyclopentylfuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopentylfuran-2-carbaldehyde, with the chemical formula C10H12O2, is a compound that belongs to the class of aldehydes Its systematic name is 5-(cyclopentyl)furan-2-carbaldehyde
Structure: The compound consists of a furan ring (a five-membered ring containing four carbon atoms and one oxygen atom) with a cyclopentyl group attached to one of its carbons. The aldehyde functional group (CHO) is also present.
Méthodes De Préparation
Synthetic Routes::
Method 1: One common synthetic route involves the oxidation of 5-cyclopentylfuran using reagents like chromic acid or potassium permanganate. The aldehyde group is introduced during this oxidation step.
Method 2: Another approach is the Vilsmeier-Haack reaction, where 5-cyclopentylfuran reacts with a chloroformamide derivative (such as DMF-POCl) to form the aldehyde.
Industrial Production:: Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Analyse Des Réactions Chimiques
5-Cyclopentylfuran-2-carbaldehyde can participate in various reactions:
Oxidation: It can undergo oxidation reactions, converting the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (NaBH) for reduction and chromic acid (HCrO) for oxidation are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Cyclopentylfuran-2-carbaldehyde finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Flavor and Fragrance Industry: Some derivatives contribute to the aroma of natural products.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore or scaffold for drug development.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For example:
- In drug development, it may interact with specific molecular targets (enzymes, receptors) to exert therapeutic effects.
- In flavor compounds, it could enhance taste or aroma perception.
Comparaison Avec Des Composés Similaires
While 5-Cyclopentylfuran-2-carbaldehyde is unique due to its cyclopentyl-furan-aldehyde combination, similar compounds include furan aldehydes and related heterocyclic structures.
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
5-cyclopentylfuran-2-carbaldehyde |
InChI |
InChI=1S/C10H12O2/c11-7-9-5-6-10(12-9)8-3-1-2-4-8/h5-8H,1-4H2 |
Clé InChI |
CHZTUCWSILXROG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)



![{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B12088616.png)



amine](/img/structure/B12088635.png)
![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
![(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)
![3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12088665.png)
